molecular formula C13H18N2O B070244 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine CAS No. 179819-92-2

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine

Cat. No. B070244
M. Wt: 218.29 g/mol
InChI Key: ZXSGVURXGYEEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine, also known as 7-Ethoxy-4-(2-aminoethyl)indole, is a synthetic compound that belongs to the class of tryptamines. It is a derivative of the naturally occurring compound serotonin and has been studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor (Fantegrossi et al., 2008). This means that it binds to the receptor and activates it, but not to the same extent as a full agonist. The activation of the 5-HT2A receptor by 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is thought to lead to changes in neural activity that may be relevant to psychiatric disorders.

Biochemical And Physiological Effects

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the prefrontal cortex and striatum of rats (Carbonaro et al., 2015). It has also been shown to decrease the activity of the default mode network, which is a network of brain regions that is active during rest and self-referential thinking (Carhart-Harris et al., 2012). These effects may be relevant to the potential therapeutic use of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine in psychiatric disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine in lab experiments include its selectivity for the 5-HT2A receptor and its ability to modulate neural activity in relevant brain regions. However, there are also some limitations to its use. For example, it has been shown to have a short half-life in the body, which may limit its usefulness in some experiments (Carbonaro et al., 2015). Additionally, it is a synthetic compound that may have different pharmacokinetic properties than naturally occurring compounds, which may limit its relevance to some research questions.

Future Directions

There are several future directions for research on 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine. One direction is to investigate its potential therapeutic use in psychiatric disorders. It has been shown to have effects on neural activity that may be relevant to these disorders, and further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its use as a tool to investigate the role of the 5-HT2A receptor in neural function and behavior. Finally, future research could investigate modifications to the compound that may improve its pharmacokinetic properties or selectivity for the 5-HT2A receptor.
Conclusion
In conclusion, 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is a synthetic compound that has been studied for its potential use in scientific research. It has affinity for the serotonin 5-HT2A receptor and has been shown to modulate neural activity in relevant brain regions. Its potential therapeutic use in psychiatric disorders and its use as a tool to investigate the role of the 5-HT2A receptor in neural function and behavior warrant further investigation.

Synthesis Methods

The synthesis of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine involves several steps. The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (BOC) group. This is followed by the reaction of the protected indole with ethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the amine by reaction with 2-chloroethylamine hydrochloride. Finally, the BOC group is removed to yield 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine (Shulgin, 1997).

Scientific Research Applications

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception (Fantegrossi et al., 2008). This receptor has been implicated in various psychiatric disorders, including anxiety, depression, and schizophrenia. Therefore, 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been studied for its potential use as a tool to investigate the role of the 5-HT2A receptor in these disorders.

properties

CAS RN

179819-92-2

Product Name

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C13H18N2O/c1-3-16-12-6-4-5-11-10(7-9(2)14)8-15-13(11)12/h4-6,8-9,15H,3,7,14H2,1-2H3

InChI Key

ZXSGVURXGYEEJE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1NC=C2CC(C)N

Canonical SMILES

CCOC1=CC=CC2=C1NC=C2CC(C)N

synonyms

1H-Indole-3-ethanamine,7-ethoxy-alpha-methyl-(9CI)

Origin of Product

United States

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